2-(Trifluoromethyl)benzoic acid

Overview

Description

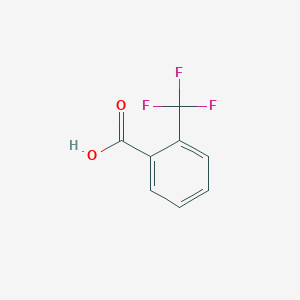

2-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a benzoic acid derivative where a trifluoromethyl group is attached to the benzene ring at the 2-position. This compound is known for its significant electronegativity and is often used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction of 2-Bromotoluene with Sodium Trifluoroacetate: This method involves the reaction of 2-bromotoluene with sodium trifluoroacetate under specific conditions to yield 2-(trifluoromethyl)benzoic acid.

Reaction of 2-Toluic Acid with Trifluoromethyl Iodide: In this method, 2-toluic acid reacts with trifluoromethyl iodide to produce the desired compound.

Reaction of 2-Bromotoluene with Potassium Trifluoroacetate: This synthetic route involves the reaction of 2-bromotoluene with potassium trifluoroacetate.

Industrial Production Methods

The industrial production of this compound often involves the fluoridation of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride, followed by acid hydrolysis and oxidation reactions with nitric acid .

Chemical Reactions Analysis

Types of Reactions

Reduction: This compound can also participate in reduction reactions under suitable conditions.

Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include nitric acid and other strong oxidizers.

Reducing Agents: Various reducing agents can be used depending on the desired product.

Substitution Conditions: Electrophilic aromatic substitution typically requires acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Synthesis and Organic Chemistry

1. Synthesis of Derivatives:

TFMBA has been utilized in the synthesis of various derivatives, including:

- 1,3,4-Oxadiazole Derivatives : TFMBA serves as a precursor for synthesizing oxadiazole derivatives, which have potential applications in pharmaceuticals due to their biological activities .

- Fluorinated Compounds : It is involved in the preparation of fluorinated compounds that exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

2. Reaction Mechanisms:

Research shows that TFMBA can influence reaction kinetics due to steric hindrance from the trifluoromethyl group. For instance, studies using NMR spectroscopy have demonstrated how TFMBA affects internal acyl migration rates in glucuronides, which are important for understanding drug metabolism .

Biochemical Applications

1. Biochemical Genetics Studies:

TFMBA has been used in studies related to the phthalate catabolic pathway in Arthrobacter keyseri 12B. This application highlights its role in environmental microbiology and bioremediation efforts .

2. Ligand Studies:

TFMBA has been investigated as a ligand in coordination chemistry. Its structural properties enable it to form stable complexes with metal ions, which can be studied using techniques such as surface plasmon resonance and NMR spectroscopy . These studies are crucial for developing new catalysts and materials.

Medicinal Chemistry

1. Drug Development:

The trifluoromethyl group enhances the lipophilicity of compounds, making TFMBA a valuable building block in drug design. It has been explored for its potential therapeutic effects and as a scaffold for developing new pharmaceuticals.

2. Case Studies:

- A study investigated the binding affinities of TFMBA derivatives with chaperones such as PapD and FimC, demonstrating its potential role in developing therapeutic agents targeting bacterial infections .

- The compound's ability to modulate biological pathways has made it a subject of interest in cancer research, where fluorinated compounds often show improved efficacy and selectivity .

Market Trends and Future Prospects

The market for this compound is projected to grow significantly between 2024 and 2031, driven by increasing demand in pharmaceutical applications and organic synthesis . Its unique properties make it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding properties. This group can enhance the compound’s acidity and affect its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzoic Acid: Similar in structure but with the trifluoromethyl group at the 4-position.

3-(Trifluoromethyl)benzoic Acid: The trifluoromethyl group is at the 3-position.

2,6-Bis(trifluoromethyl)benzoic Acid: Contains two trifluoromethyl groups at the 2 and 6 positions.

Uniqueness

2-(Trifluoromethyl)benzoic acid is unique due to the position of the trifluoromethyl group, which significantly affects its chemical properties and reactivity. This positional difference can lead to variations in acidity, reactivity, and binding affinity compared to its isomers .

Biological Activity

2-(Trifluoromethyl)benzoic acid (TFMBA) is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores the compound's properties, applications, and notable research findings regarding its biological activity.

TFMBA is characterized by its trifluoromethyl group, which enhances its chemical stability and lipophilicity. It appears as a slightly yellow to yellow-brown crystalline powder and has a molecular formula of C₈H₅F₃O₂. The presence of the trifluoromethyl group is significant for its biological interactions, as it can influence the compound's binding affinity and metabolic stability.

Biological Applications

TFMBA has been utilized in various biochemical studies, particularly in genetics and enzymology. For instance, it has been involved in research related to the plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri 12B, demonstrating its utility in microbial metabolic studies . Additionally, TFMBA has been employed in the synthesis of 1,3,4-oxadiazole derivatives, which are of interest for their potential pharmacological activities .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of salicylanilide derivatives of TFMBA. These compounds have shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard drugs like isoniazid and benzylpenicillin .

Table 1: Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates

| Compound | MIC (μmol/L) | Target Bacteria |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | ≥0.49 | MRSA, Mtb |

| Salicylanilide derivative A | 0.25 | Pseudomonas fluorescens |

| Salicylanilide derivative B | 0.49 | Bacillus subtilis |

These findings indicate that TFMBA derivatives could serve as promising candidates for developing new antibacterial agents, especially against resistant strains.

The mechanism by which TFMBA exerts its antibacterial effects appears to involve the inhibition of essential bacterial enzymes such as isocitrate lyase (ICL). ICL plays a crucial role in the metabolism of fatty acids in bacteria and is a target for novel tuberculosis therapies. Inhibiting this enzyme can disrupt bacterial persistence and virulence without affecting growth during acute infections .

Case Studies

- Inhibition of Mycobacterial Isocitrate Lyase : Research demonstrated that salicylanilide derivatives of TFMBA inhibited mycobacterial ICL effectively. This inhibition was linked to a reduction in the viability of both actively growing and latent Mtb populations, suggesting a dual-action mechanism that could shorten tuberculosis treatment duration .

- Cholinesterase Inhibition : Although not directly related to TFMBA, studies on related fluorinated compounds have shown potential as cholinesterase inhibitors, which could be relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease . This suggests that TFMBA or its derivatives might also have neuroprotective properties worth exploring.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the most effective synthetic routes for 2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for yield and purity? A: The synthesis often involves nucleophilic fluorination or trifluoromethylation of benzoic acid precursors. For example, hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) enable regioselective fluorination at the ortho position under mild conditions (50–80°C, DCM solvent) . Optimization includes adjusting stoichiometry of fluorinating agents, reaction time, and temperature. Purity is enhanced via recrystallization in ethanol/water mixtures (common for trifluoromethylated aromatics) .

Characterization Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement, particularly effective for fluorine-containing compounds despite challenges in electron density mapping .

- NMR spectroscopy : NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while NMR confirms aromatic proton environments .

- Mass spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (208.11 g/mol for the fluorinated derivative) .

Common Impurities Q: What are typical byproducts or impurities in this compound synthesis, and how are they identified? A: Common impurities include:

- Regioisomers : e.g., 3- or 4-(trifluoromethyl)benzoic acid, resolved via HPLC with C18 columns and acetonitrile/water mobile phases .

- Incomplete fluorination products : Detected via NMR or IR spectroscopy (C-F stretching at 1100–1250 cm) .

Advanced Research Questions

Crystallographic Challenges Q: How do the electron-withdrawing effects of the trifluoromethyl group complicate X-ray crystallographic analysis? A: The trifluoromethyl group distorts electron density maps, making hydrogen atom localization difficult. SHELXL’s constraints (e.g., AFIX commands) stabilize refinement, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . High-resolution data (<1.0 Å) and twinning corrections (via SHELXD) are often required .

Mechanistic Studies in Fluorination Q: What mechanistic insights explain the regioselectivity of trifluoromethylation in benzoic acid derivatives? A: Density functional theory (DFT) calculations reveal that electron-deficient aromatic rings (e.g., ortho-carboxylic acid) direct electrophilic trifluoromethylation via transition-state stabilization. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways .

Data Contradictions Q: How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound derivatives? A: Discrepancies (e.g., NMR suggesting planar structures vs. X-ray showing twisted conformations) are addressed by:

- Variable-temperature NMR : Assess dynamic effects (e.g., ring flipping) .

- DFT-based NMR chemical shift prediction : Compare computed vs. experimental shifts to validate proposed conformers .

Applications in Medicinal Chemistry Q: What role does this compound play in drug design, particularly as a bioactive scaffold? A: The trifluoromethyl group enhances metabolic stability and lipophilicity. Derivatives like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid are used as herbicide intermediates, validated via in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase) .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Parameters | Reference |

|---|---|---|

| NMR | δ = -63.2 ppm (CF) | |

| EI-MS | m/z = 208.11 (M) | |

| X-ray Diffraction | Space group: P2/c, Z = 4 |

Table 2. Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 50–80°C | Maximizes fluorination efficiency |

| Solvent | Dichloromethane (DCM) | Balances polarity and boiling point |

| Fluorinating Agent | 1.2–1.5 equiv. | Minimizes byproducts |

Properties

IUPAC Name |

2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJYBGLCHWYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870537 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-97-6, 137938-95-5 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 433-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.